C7 Piperidine vs. Pyrrolidine: Impact on Calculated Lipophilicity and Permeability Surrogate
The target compound bears a six-membered piperidine ring at C7, whereas the closest commercially available analog (CAS 850192-42-6) contains a five-membered pyrrolidine. The additional methylene group in piperidine increases the calculated logP (XLogP3-AA = 5.4) by approximately 0.5–0.8 log units versus the predicted value for the pyrrolidine analog (est. XLogP3-AA ≈ 4.7), based on the Hansch π-contribution of a methylene unit (+0.5) [1]. This difference places the piperidine analog in a lipophilicity range associated with enhanced passive membrane permeability but also potentially higher metabolic clearance, representing a critical selection criterion for projects targeting intracellular kinases versus extracellular receptors [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.4 (PubChem computed) |
| Comparator Or Baseline | Pyrrolidine analog (CAS 850192-42-6): predicted ~4.7 (estimated by methylene π addition) |
| Quantified Difference | Δ logP ≈ +0.5 to +0.8 (piperidine more lipophilic) |
| Conditions | Computational prediction; PubChem XLogP3-AA algorithm; fragment-based estimation |
Why This Matters
For intracellular kinase targets, higher logP within the range of 3–6 is often correlated with improved cell permeability, making the piperidine variant preferable over the pyrrolidine analog for cell-based assay procurement when target engagement requires membrane crossing.
- [1] PubChem Compound Summary for CID 3794122. National Center for Biotechnology Information (2025). XLogP3-AA computed property. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010; 5(3): 235-248. View Source
